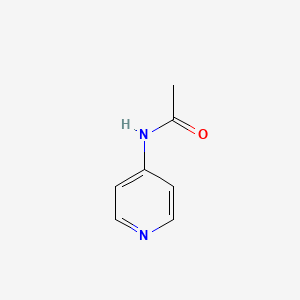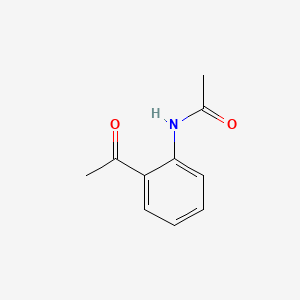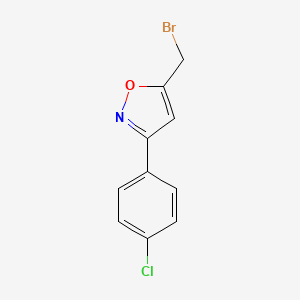
2-Bromo-1-chloro-4-(trifluoromethyl)benzene
Overview
Description
2-Bromo-1-chloro-4-(trifluoromethyl)benzene (BCTFB) is a chemical compound that is widely used in laboratory experiments due to its ability to form stable complexes with a variety of other compounds. It is a colorless liquid at room temperature and has a boiling point of 97°C. BCTFB is a versatile compound with a wide range of applications in the fields of organic synthesis, analytical chemistry, and biochemistry.
Scientific Research Applications
Metalation and Regioselectivity Studies
2-Bromo-1-chloro-4-(trifluoromethyl)benzene has been utilized in studies exploring metalation processes and regioselectivity in chemical reactions. Mongin et al. (1996) demonstrated how chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, including this compound, undergo deprotonation adjacent to the halogen substituent when treated with certain lithium compounds in specific conditions. This research sheds light on positional ambiguities and site selectivities in halobenzotrifluorides, offering insights for selective chemical synthesis (Mongin, Desponds, & Schlosser, 1996).
Ring Halogenation Techniques
Bovonsombat and Mcnelis (1993) investigated the ring halogenation of polyalkylbenzenes using halosuccinimide and acidic catalysts. Their work includes the synthesis of mixed halogenated compounds such as 2-bromo-4-iodo-1,3,5-trimethylbenzene, demonstrating the compound's role in complex halogenation processes (Bovonsombat & Mcnelis, 1993).
Synthesis of Novel Compounds
Dmowski et al. (2009) conducted a study where sodium dithionite initiated the reaction of 1-bromo-1-chloro-2,2,2-trifluoroethane with 1,3,5-trimethoxy-benzene, producing trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane. This research highlights the utility of this compound in synthesizing unique organic compounds with potential applications in various chemical domains (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).
Organometallic Synthesis
Porwisiak and Schlosser (1996) researched the use of 1-bromo-3,5-bis(trifluoromethyl)benzene in organometallic synthesis. They demonstrated its effectiveness as a starting material for creating a variety of synthetically useful reactions involving phenylmagnesium, phenyllithium, and phenylcopper intermediates. This application is crucial for advancing organometallic chemistry and its diverse applications (Porwisiak & Schlosser, 1996).
Mechanism of Action
3-Bromo-4-chlorobenzotrifluoride, also known as 2-Bromo-1-chloro-4-(trifluoromethyl)benzene or Benzene, 2-bromo-1-chloro-4-(trifluoromethyl)-, is a halogenated hydrocarbon . This article will cover the compound’s mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It is used in the preparation of functionalized arylmanganese compounds , suggesting that it may interact with manganese-based targets.
Mode of Action
It is known to be used in the preparation of functionalized arylmanganese compounds . This suggests that it may interact with these compounds, possibly through halogen bonding or other types of chemical interactions.
Biochemical Pathways
Given its use in the preparation of functionalized arylmanganese compounds , it may play a role in the biochemical pathways involving these compounds.
Pharmacokinetics
Its physical properties such as boiling point (188-190°c), melting point (-23 to -22°c), and density (1726 g/mL at 25°C) suggest that it may have specific pharmacokinetic properties .
Result of Action
Its use in the preparation of functionalized arylmanganese compounds suggests that it may have specific effects on the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4-chlorobenzotrifluoride. It is recommended to handle this compound only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
2-Bromo-1-chloro-4-(trifluoromethyl)benzene plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions. At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can affect the function of these organelles. Targeting signals and post-translational modifications may direct the compound to specific compartments within the cell .
properties
IUPAC Name |
2-bromo-1-chloro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSISOSWYXCEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196495 | |
| Record name | 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
454-78-4 | |
| Record name | 3-Bromo-4-chlorobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 454-78-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-chloro-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one](/img/structure/B1265550.png)






